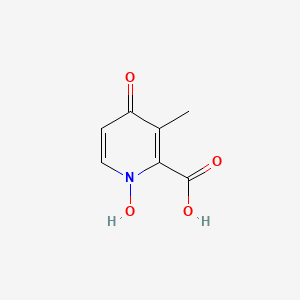

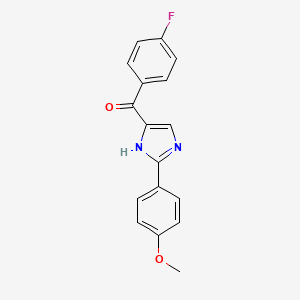

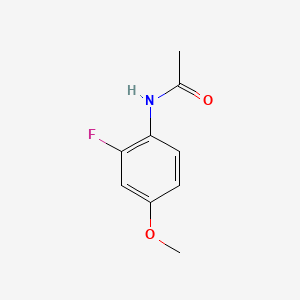

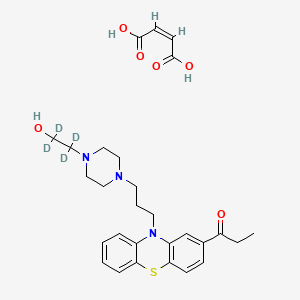

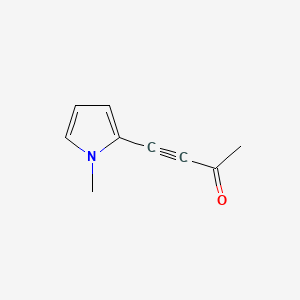

(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cancer Cell Growth Inhibition

CAY10647 is an aryl-benzoyl-imidazole which prevents proliferation of multidrug resistant cancer cells in vitro (IC 50 = 28-63 nM) . This makes it a potential therapeutic agent for treating cancers that have become resistant to other forms of treatment.

Melanoma Treatment

CAY10647 has been shown to inhibit melanoma xenograph tumor growth in vivo (10-30 mg/kg) . Melanoma is a type of skin cancer that is often resistant to treatment, so this application of CAY10647 is particularly promising.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

作用機序

Target of Action

The primary target of CAY10647 is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

CAY10647 interacts with tubulin by binding to it . This binding prevents the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cellular processes that rely on microtubules, such as cell division and intracellular transport, are affected .

Biochemical Pathways

The inhibition of tubulin polymerization by CAY10647 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly mitosis, where microtubules play a critical role in chromosome segregation . By preventing tubulin polymerization, CAY10647 can halt cell division, leading to cell cycle arrest .

Result of Action

The primary result of CAY10647’s action is the inhibition of cancer cell growth . By preventing tubulin polymerization and disrupting the cell cycle, CAY10647 can halt the proliferation of cancer cells . It has been shown to inhibit the growth of multidrug-resistant cancer cells in vitro and melanoma xenograft tumor growth in vivo .

Action Environment

The efficacy and stability of CAY10647 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the tumor microenvironment in the case of cancer treatment . .

特性

IUPAC Name |

(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXVLHQVMBNLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

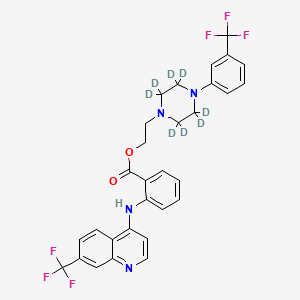

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)